molecular formula C19H34N4O2S2 B2726458 1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034483-26-4

1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2726458
CAS RN: 2034483-26-4
M. Wt: 414.63
InChI Key: PUGIXRREWANBAI-UHFFFAOYSA-N
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Description

1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H34N4O2S2 and its molecular weight is 414.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of novel heterocyclic compounds incorporating sulfonamido moieties, which show promise for applications in drug discovery and development. For example, studies on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems have explored the reactivity of sulfonamido groups with various nitriles to produce compounds with potential biological activities (El-Kashef et al., 2007). Similarly, the characterization of compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol reveals the importance of sulfonamido groups in determining the molecular structure and potential reactivity of such compounds (Naveen et al., 2015).

Biological Activity and Pharmacology

Sulfonamide-based compounds are extensively studied for their diverse pharmacological properties. Research on sulfonamide hybrids has identified compounds with antibacterial, anti-carbonic anhydrase, and various other activities, demonstrating the versatility of sulfonamido groups in medicinal chemistry (Ghomashi et al., 2022). For instance, the synthesis and evaluation of pyrazoline benzensulfonamides have shown that these compounds can act as inhibitors for carbonic anhydrase and acetylcholinesterase, with low cytotoxicity, highlighting their potential as therapeutic agents (Ozgun et al., 2019).

Supramolecular Structures

Studies on the supramolecular structures of sulfonamide compounds provide insights into their potential applications in materials science and nanotechnology. For example, research on the structures of isomeric sulfonamides has elucidated their hydrogen-bonding arrangements, which could influence the design of molecular assemblies and sensors (Hulita et al., 2005).

Cheminformatics and Drug Design

The exploration of N-alkylated arylsulfonamides has contributed to the identification of selective ligands for the 5-HT7 receptor, demonstrating the potential of sulfonamide derivatives in the design of drugs targeting the central nervous system (Canale et al., 2016). These studies highlight the role of sulfonamide chemistry in advancing our understanding of receptor-ligand interactions and the development of novel therapeutic agents.

properties

IUPAC Name

3,5-dimethyl-1-propan-2-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O2S2/c1-14(2)23-16(4)19(15(3)21-23)27(24,25)20-13-17-5-9-22(10-6-17)18-7-11-26-12-8-18/h14,17-18,20H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIXRREWANBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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